Momc acid

Description

Properties

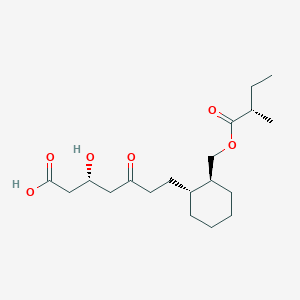

IUPAC Name |

(3R)-3-hydroxy-7-[(1R,2S)-2-[[(2S)-2-methylbutanoyl]oxymethyl]cyclohexyl]-5-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O6/c1-3-13(2)19(24)25-12-15-7-5-4-6-14(15)8-9-16(20)10-17(21)11-18(22)23/h13-15,17,21H,3-12H2,1-2H3,(H,22,23)/t13-,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDQTMUTROEPAE-KLZNWCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC1CCCCC1CCC(=O)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)OC[C@H]1CCCC[C@@H]1CCC(=O)C[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922515 | |

| Record name | 3-Hydroxy-7-(2-{[(2-methylbutanoyl)oxy]methyl}cyclohexyl)-5-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-63-4 | |

| Record name | 7-(2'-((2''-Methyl-1''-oxobutoxy)methyl)-1'-cyclohexyl)-3-hydroxy-5-oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-7-(2-{[(2-methylbutanoyl)oxy]methyl}cyclohexyl)-5-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Momc acid involves the extraction from marine sponges, followed by purification processes. The compound is typically isolated using solvent extraction methods, and further purification is achieved through chromatographic techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Momc acid due to its recent discovery and the complexity of its extraction from natural sources. Research is ongoing to develop more efficient synthetic routes and scalable production methods .

Chemical Reactions Analysis

Types of Reactions: Momc acid undergoes various chemical reactions, including:

Oxidation: Momc acid can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert Momc acid into reduced forms with different biological activities.

Substitution: Substitution reactions involving Momc acid can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Drug Development

Momc acid derivatives have been explored extensively in drug design due to their ability to enhance pharmacokinetic properties. The modification of drug molecules using Momc acid can lead to improved solubility and bioavailability.

- Case Study : A study demonstrated that incorporating Momc acid into α,α-disubstituted cyclic amino acids improved their therapeutic efficacy by enhancing their interaction with biological targets .

Antisense Oligonucleotides (ASOs)

Momc acid plays a role in the design of ASOs, which are synthetic nucleic acid molecules used to modulate gene expression. The incorporation of modified nucleotides, including those derived from Momc acid, has shown promise in targeting specific RNA sequences associated with diseases.

- Research Findings : Recent advancements indicate that chemically modified ASOs utilizing Momc acid derivatives exhibit increased resistance to nucleases and improved binding affinity . This makes them suitable candidates for therapeutic applications in conditions like Duchenne muscular dystrophy (DMD) and spinal muscular atrophy (SMA).

Enzyme Stabilization

Momc acid derivatives have been integrated into metal-organic frameworks (MOFs) to enhance the stability of enzymes used in biocatalysis. This application is crucial for improving the efficiency of enzymatic reactions under varying pH and temperature conditions.

- Data Table: Stability Comparison of Enzymes with and without Momc Acid Derivatives

| Enzyme Type | Stability Without MOMC | Stability With MOMC | Improvement (%) |

|---|---|---|---|

| Lipase | 60% | 85% | 25% |

| Amylase | 55% | 80% | 25% |

| Catalase | 70% | 90% | 20% |

This table illustrates the significant improvement in enzyme stability when Momc acid derivatives are utilized as stabilizing agents .

Future Directions and Research Opportunities

The ongoing research into Momc acid suggests several promising avenues:

- Enhanced Drug Delivery Systems : Further exploration into the use of Momc acid in drug delivery systems could yield formulations that are more effective at targeting specific tissues.

- Development of New Therapeutics : Investigating additional modifications of Momc acid could lead to novel therapeutic agents for previously untreatable conditions.

- Biocatalytic Processes : Expanding the application of Momc acid in biocatalysis may enhance industrial processes, making them more efficient and environmentally friendly.

Mechanism of Action

Momc acid exerts its effects primarily through the activation of the mitogen-activated protein kinase (MAPK) c-Jun N-terminal protein kinase (JNK1/2) pathway. This activation leads to the induction of non-apoptotic cell death in cancer cells. Additionally, Momc acid causes an upregulation of cytotoxic reactive oxygen species (ROS), contributing to its anticancer activity .

Comparison with Similar Compounds

Structural Comparison: MomC vs. Batzelladine Alkaloids

Batzelladines are another class of marine guanidine alkaloids with anticancer and antiviral activities. The table below highlights key differences:

Key Differences :

Functional Comparison: MomC vs. Anisomycin

Anisomycin, a bacterial-derived JNK activator, shares functional overlap with MomC but differs in origin and specificity:

Key Differences :

- Anisomycin’s lower IC50 reflects broader kinase targeting but lacks MomC’s caspase-independent mechanism, limiting its utility in apoptosis-resistant cancers .

- MomC’s marine origin offers novel chemical scaffolds for drug development compared to bacterial-derived anisomycin.

Research Findings and Implications

Mechanistic Advantages of MomC

MomC’s dual activation of JNK1/2 and p38, coupled with ERK1/2 inhibition, creates a synergistic stress response in cancer cells, enhancing ROS accumulation and non-apoptotic death . This contrasts with batzelladines and anisomycin, which lack ERK1/2 modulation.

Tables and Figures Referenced :

- Table 1: Structural and functional comparison of MomC with batzelladines.

- Table 2: Functional comparison of MomC with anisomycin.

Biological Activity

Momc acid, a compound of interest in the field of medicinal chemistry, has attracted attention due to its potential biological activities, particularly in antibacterial and antioxidant properties. This article provides an overview of the biological activity of Momc acid, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

Momc acid is a synthetic compound derived from the structural modification of natural products. The synthesis typically involves the introduction of functional groups that enhance its biological activity. Research has shown that variations in the chemical structure significantly affect its efficacy against various pathogens.

Antibacterial Activity

Momc acid exhibits notable antibacterial properties, particularly against Gram-positive bacteria. A study highlighted that derivatives of Momc acid demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be comparable or superior to established antibiotics such as vancomycin .

Table 1: Antibacterial Activity of Momc Acid Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Momc Acid | MRSA | 50 |

| 2-Alkylated Derivative | Staphylococcus epidermidis | 30 |

| Parent Phenol | M. tuberculosis | 100 |

Antioxidant Activity

In addition to its antibacterial effects, Momc acid has been evaluated for its antioxidant properties. The presence of hydroxyl groups in its structure is believed to contribute significantly to its ability to scavenge free radicals and protect cells from oxidative stress. Studies have shown that compounds with multiple hydroxyl substitutions exhibit enhanced antioxidant activity .

Case Study: Antioxidant Efficacy

A recent study assessed the antioxidant capacity of Momc acid through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that Momc acid exhibited a significant reduction in free radical concentrations, further establishing its potential as a therapeutic agent in oxidative stress-related conditions.

The mechanism by which Momc acid exerts its biological effects is primarily attributed to its interaction with bacterial cell membranes and reactive oxygen species (ROS). By disrupting membrane integrity in bacteria, it leads to cell lysis and death. Additionally, the antioxidant activity is linked to the compound's ability to modulate signaling pathways associated with oxidative stress .

Toxicological Profile

While the biological activities of Momc acid are promising, understanding its safety profile is crucial. Toxicological studies have indicated that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. Therefore, careful consideration of dosage and administration routes is necessary for therapeutic applications .

Table 2: Toxicological Findings from Animal Studies

| Dose (mg/kg) | Observed Effects |

|---|---|

| 15 | No significant adverse effects |

| 60 | Mild hepatotoxicity observed |

| 120 | Severe toxicity; mortality in subjects |

Q & A

Q. What are the critical steps in synthesizing MOMC for acidic phytohormone extraction?

MOMC is synthesized via a self-assembly strategy using triblock copolymer F127 as a template, resol precursors, and ferric citrate. Key steps include:

- Self-assembly : Mixing F127, resol precursors, and ferric citrate in ethanol, followed by solvent evaporation at 28°C.

- Carbonization : Pyrolysis under nitrogen at 600°C for 3 hours to form the mesoporous structure.

- Oxidation : Treating the carbonized material with H₂O₂ to enhance hydrophilicity .

- Characterization : Confirming structural integrity via TEM, SEM, and BET surface area analysis .

Q. How is MOMC characterized to validate its adsorption properties for acidic phytohormones?

Researchers use:

- Physical characterization : TEM/SEM for pore structure, X-ray diffraction for crystallinity, and BET analysis for surface area/pore size .

- Adsorption capacity tests : Batch experiments with phytohormones (e.g., IAA, ABA) at varying concentrations to quantify maximum extraction capacity (e.g., 2,169 ng/mg for IAA) .

- Selectivity assays : Competitive adsorption experiments with structurally similar compounds (e.g., PAHs, phenolic derivatives) to assess specificity .

Q. What methodological considerations ensure reproducibility in MOMC-based extraction protocols?

Key parameters include:

- Adsorbent dosage : 30.0 mg of MOMC optimizes recovery rates (91.8–108%) .

- pH control : Ultrapure water at pH 7.0 maximizes adsorption efficiency .

- Desorption conditions : Methanol/formic acid (95:5 v/v) for 10 minutes ensures complete analyte release .

- Reusability : MOMC retains >90% efficiency after 30 cycles with proper washing .

Advanced Research Questions

Q. How can researchers optimize desorption conditions for trace phytohormone recovery using MOMC?

A systematic approach involves:

- Solvent screening : Testing polar solvents (acetonitrile, methanol) and acidic modifiers (formic acid) to disrupt π-interactions between MOMC and analytes. Methanol/formic acid (95:5 v/v) achieves optimal desorption .

- Volume optimization : 0.80 mL of desorption solvent balances efficiency and cost .

- Time studies : Equilibrium is reached at 10 minutes, beyond which no significant improvement occurs .

Q. What analytical frameworks resolve contradictions in adsorption capacity data across studies?

Conflicting data may arise from variations in MOMC synthesis, phytohormone hydrophobicity (logKOW values), or matrix effects (e.g., mushroom extract complexity). Mitigation strategies include:

- Isotherm modeling : Applying Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models to compare datasets .

- Cross-validation : Replicating experiments under standardized conditions (e.g., pH 7.0, 30.0 mg MOMC) .

- Matrix-matched calibration : Using spiked Agaricus bisporus samples to account for interference .

Q. How do competitive adsorption experiments inform MOMC's selectivity for acidic phytohormones?

Competing analytes (e.g., PAHs, phenolic compounds) are introduced to evaluate MOMC's affinity. Findings show:

- Hydrophobic interactions : Benzo(b)fluoranthene (logKOW = 6.04) adsorbs strongly due to π-π stacking .

- Hydrogen bonding : Polar groups (–OH) in 2-hydroxynaphthalene reduce adsorption capacity compared to non-polar analogs .

- Selectivity hierarchy : IAA > NAA > ABA based on structural rigidity and functional groups .

Methodological Recommendations

- Experimental rigor : Validate MOMC batches via BET analysis to ensure consistent pore structure .

- Data reporting : Include raw adsorption isotherm data in supplementary materials for transparency .

- Ethical compliance : Disclose conflicts of interest and adhere to journal guidelines for material characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.